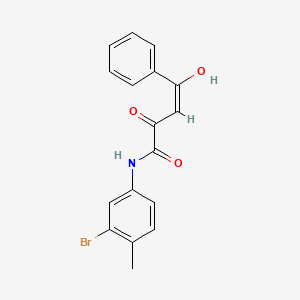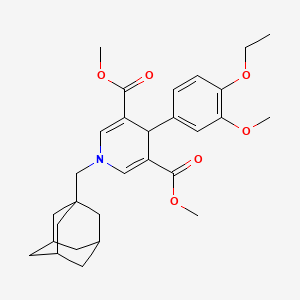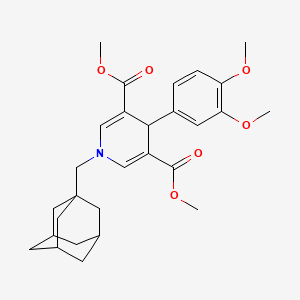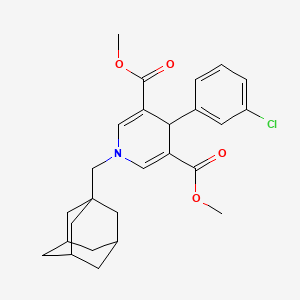![molecular formula C18H13Cl2NO5S B4298706 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate](/img/structure/B4298706.png)
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate
Übersicht
Beschreibung
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate, also known as DPBS, is a chemical compound that has been widely used in scientific research. DPBS is a sulfonate ester that has been used as a reagent in organic synthesis and as a tool for studying biological systems.
Wirkmechanismus
The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate is not fully understood. However, it has been shown to bind to DNA and RNA, as well as to proteins. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been shown to selectively bind to certain proteins, which makes it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has also been shown to induce apoptosis in cancer cells. In addition, 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has several advantages for use in lab experiments. It is a highly specific reagent that can be used to selectively label proteins and nucleic acids. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate is also a fluorescent probe, which makes it useful for imaging studies. However, 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate can interfere with the activity of some enzymes, which can lead to false results.
Zukünftige Richtungen
There are several future directions for the use of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate in scientific research. One direction is the development of new synthesis methods that can produce 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate in higher yields and purity. Another direction is the use of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate as a tool for studying protein-protein interactions in living cells. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate could also be used to develop new drugs that target specific proteins or nucleic acids. Finally, 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate could be used to develop new imaging techniques that allow for the visualization of specific proteins or nucleic acids in living cells.
Conclusion
In conclusion, 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate is a chemical compound that has been widely used in scientific research. It has been used as a reagent in organic synthesis and as a tool for studying biological systems. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate in scientific research, including the development of new synthesis methods and the use of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate as a tool for studying protein-protein interactions and developing new drugs.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been used in various scientific research applications. It has been used as a reagent in organic synthesis to produce a wide range of compounds. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has also been used as a fluorescent probe for studying biological systems. 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been used to study the binding of proteins to DNA and RNA, as well as the interaction of proteins with other proteins.
Eigenschaften
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO5S/c1-24-13-6-8-16(9-7-13)27(22,23)26-15-4-2-14(3-5-15)25-18-17(20)10-12(19)11-21-18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGNMACBIJYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-formyl-6-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298628.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298638.png)
![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298651.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298658.png)
![ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298674.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298681.png)
![ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298686.png)
![3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4298694.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)




